REACTION_SMILES
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[C:14]([c:15]1[c:16]([NH2:17])[cH:18][cH:19][cH:20][cH:21]1)(=[O:22])[O:23][CH3:24].[Cl:32][CH2:33][Cl:34].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[Cl:13])[cH:8][cH:9]1.[OH2:31].[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[NH:17][c:16]2[c:15]([C:14](=[O:22])[O:23][CH3:24])[cH:21][cH:20][cH:19][cH:18]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccccc1NS(=O)(=O)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |